N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole core with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route typically includes:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Functionalization of the pyrazole ring: Introduction of the 1,5-dimethyl and 1-ethyl groups can be done through alkylation reactions using appropriate alkyl halides.
Attachment of the phenylsulfonyl propanoyl group: This step involves the reaction of the pyrazole derivative with phenylsulfonyl chloride and propanoic acid under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . The phenylsulfonyl propanoyl group may enhance its binding affinity to target proteins, leading to modulation of cellular pathways .
Comparison with Similar Compounds
Similar compounds to N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE include:
1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional functional groups.
Phenylsulfonyl pyrazole derivatives: Compounds with similar phenylsulfonyl groups but different substituents on the pyrazole ring.
Hydrazine-coupled pyrazoles: Compounds with hydrazine linkages, offering different reactivity and biological activities.
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-4-26-19(20(28)24-16-12-21-25(3)14(16)2)17(13-22-26)23-18(27)10-11-31(29,30)15-8-6-5-7-9-15/h5-9,12-13H,4,10-11H2,1-3H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUWGLIYUOQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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